potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate
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Overview
Description
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is a chemical compound used as a reagent in the preparation of organotrifluoroborato building blocks. It has a molecular weight of 263.11 and a molecular formula of C8H14BF3KNO2. This compound is particularly valuable in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate can be synthesized through various methods. One common approach involves the reaction of azetidine derivatives with boron trifluoride and potassium carbonate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are frequently used in Suzuki–Miyaura coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling reactions, it acts as a source of the trifluoroborate group, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)methyltrifluoroborate
Uniqueness
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
2254447-10-2 |
---|---|
Molecular Formula |
C9H16BF3KNO2 |
Molecular Weight |
277.1 |
Purity |
93 |
Origin of Product |
United States |
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